![molecular formula C21H23N5S B1144957 (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine CAS No. 355860-40-1](/img/new.no-structure.jpg)
(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R116010は、全トランスレチノイン酸代謝の強力な阻害剤として知られている化合物です。 全トランスレチノイン酸の生物学的活性を高める能力により、有望な抗癌剤として特徴付けられており、抗腫瘍活性を示しています .
準備方法
合成経路と反応条件: R116010の合成には、レチノイン酸ヒドロキシラーゼ酵素CYP26の特定の阻害剤を使用します。 この化合物は、レチノイン酸代謝の選択的阻害を含む一連の化学反応を通じて合成されます .
工業的生産方法: R116010の工業的生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、化合物の安定性と有効性を維持するための高度な化学工学技術の使用が含まれます .
化学反応の分析
反応の種類: R116010は、主に全トランスレチノイン酸の代謝を阻害する阻害反応を受けます。 この阻害は選択的で強力であるため、癌治療において貴重な化合物となっています .
一般的な試薬と条件: R116010を含む反応で使用される一般的な試薬には、全トランスレチノイン酸とさまざまなシトクロムP450媒介反応が含まれます。 条件は通常、化合物の安定性と有効性を維持するために制御された環境で行われます .
生成される主な生成物: R116010を含む反応から生成される主な生成物は、全トランスレチノイン酸の生物学的活性の増強であり、著しい抗腫瘍活性を示しています .
科学的研究の応用
Pharmacological Applications
Receptor Interaction
The compound has been studied for its potential as a pharmacological agent. It may act as an antagonist or agonist at specific receptors due to its structural features. Research indicates that it can inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis of various biomolecules .
Case Study: Cytochrome P450 Inhibition
In a study examining the inhibition of the P450 system by this compound, it was found to significantly affect the metabolism of all-trans-retinoic acid, suggesting its utility in modulating metabolic pathways . This property could be leveraged in developing drugs that require precise control over metabolic processes.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
Case Study: Antimicrobial Efficacy
Research has demonstrated that derivatives of benzothiazole exhibit notable antibacterial activity. For instance, compounds with similar structural motifs have been effective against resistant strains of bacteria, suggesting that (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine could be developed into a novel antimicrobial agent .
Cytotoxicity and Cancer Research
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as an anti-cancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
作用機序
R116010は、レチノイン酸ヒドロキシラーゼ酵素CYP26の選択的阻害を通じて、全トランスレチノイン酸の代謝を阻害することによってその効果を発揮します。 この阻害は、細胞内における全トランスレチノイン酸のレベルの上昇につながり、その生物学的活性を高め、抗腫瘍効果を示します .
類似化合物との比較
類似化合物:
- 全トランスレチノイン酸
- 13-シスレチノイン酸
- アチトレチン
独自性: R116010は、全トランスレチノイン酸代謝の強力で選択的な阻害において独特です。 他の類似化合物とは異なり、R116010は全トランスレチノイン酸の生物学的活性を高め、独自の作用機序を持つ有望な抗癌剤となっています .
生物活性
The compound (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine is a complex organic molecule notable for its diverse biological activities. Its structure includes a benzothiazole moiety, a dimethylamino group, and an imidazole ring, which collectively contribute to its pharmacological potential. This article explores the biological activity of the compound through various studies, including quantitative structure-activity relationship (QSAR) models, antimicrobial properties, and cytotoxic effects.
- Molecular Formula : C21H23N5S
- Molecular Weight : 377.5 g/mol
- CAS Number : 355860-40-1
The stereochemistry of the compound indicated by (1S,2S) suggests specific spatial arrangements that may influence its interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Pharmacological Activity
Research indicates that this compound may act as an antagonist or agonist at specific receptors due to its structural characteristics. Its potential as a pharmacological agent is supported by QSAR models that predict its activity based on structural features.
2. Antimicrobial Properties
Similar compounds have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for potential applications in treating infections.
3. Cytotoxic Effects
Initial investigations reveal that this compound exhibits cytotoxic effects against certain cancer cell lines. This warrants further exploration into its therapeutic potential in oncology.
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) models provide insights into how structural variations influence biological activity. The following table summarizes compounds with structural similarities and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Methyl-6-phenyletinylpyridine | Contains pyridine ring | Antagonist for mGluR5 |
Benzothiazole derivatives | Similar benzothiazole core | Antimicrobial properties |
Imidazole-based compounds | Imidazole ring present | Antifungal and antibacterial |
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Case Study 1: Inhibition of Cytochrome P450
A recent study highlighted that this compound acts as an inhibitor of the cytochrome P450 system, which is crucial for drug metabolism . This finding has implications for understanding drug interactions and metabolic pathways.
Case Study 2: Cytotoxicity Assessment
In vitro assays have shown that this compound exhibits selective cytotoxicity against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate the mechanisms underlying these effects and to evaluate its efficacy in vivo .
特性
CAS番号 |
355860-40-1 |
---|---|
分子式 |
C21H23N5S |
分子量 |
377.5 g/mol |
IUPAC名 |
N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChIキー |
WGVPSTQRQHGEEP-MGPUTAFESA-N |
異性体SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
正規SMILES |
CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。